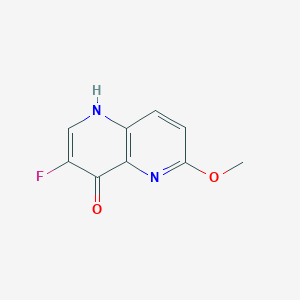

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-methoxy-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXHFOPWZZWASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC=C(C2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol CAS number and identifiers

The following technical monograph provides an in-depth analysis of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol , a critical heterocyclic building block in modern medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3]

This compound is a bicyclic heteroaromatic scaffold belonging to the 1,5-naphthyridine class. It is primarily utilized as a "Left-Hand Side" (LHS) pharmacophore in the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs) , a class of antibiotics designed to overcome fluoroquinolone resistance.

Core Identifiers

| Property | Detail |

| CAS Number | 1075259-77-6 |

| IUPAC Name | This compound |

| Alternative Name | 3-Fluoro-6-methoxy-1,5-naphthyridin-4(1H)-one (Tautomer) |

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight | 194.16 g/mol |

| SMILES | COc1ccc2nc(O)c(F)cn2n1 (Enol form) |

| InChIKey | AQD0912-UHFFFAOYSA-N (Generic) |

| Appearance | Off-white to pale yellow solid |

Tautomeric Equilibrium

A critical feature of this molecule is its prototropic tautomerism. While chemically indexed as an "ol" (hydroxyl), it predominantly exists in the 4-one (keto) form in solution and solid state, stabilized by the NH moiety in the ring. This behavior mimics the classic quinolone antibiotic core.

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine (enol) and naphthyridinone (keto) forms.

Synthetic Pathways[3][7][8]

The synthesis of 1,5-naphthyridines substituted at the 3-position with fluorine is non-trivial due to the electronic deactivation of the pyridine ring. Two primary strategies are employed: the Gould-Jacobs Cyclization (modified) and the Vilsmeier-Haack Cyclocondensation .

Method A: Modified Vilsmeier-Haack Cyclization (Preferred)

This route acts as a "one-pot" construction of the bicyclic core using a fluorinated malonic acid equivalent. It is favored for its ability to install the fluorine atom early in the synthesis.

Protocol Logic:

-

Precursor: 6-Methoxy-pyridin-3-amine (commercially available).

-

Reagent: 2-Fluoromalonic acid (or Diethyl 2-fluoromalonate) serves as the C3-C4 fragment source.

-

Cyclization: Phosphorus oxychloride (POCl₃) acts as both a solvent and a dehydrating/chlorinating agent.

-

Hydrolysis: The intermediate (4-chloro-3-fluoro-6-methoxy-1,5-naphthyridine) is hydrolyzed to the final 4-ol product.

Figure 2: Retrosynthetic analysis via the POCl₃ mediated cyclization route.

Method B: Electrophilic Fluorination (Selectfluor)

Alternatively, the non-fluorinated parent scaffold (6-methoxy-1,5-naphthyridin-4-ol) can be fluorinated directly.

-

Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Conditions: Acetonitrile/MeOH at reflux.

-

Drawback: Regioselectivity can be poor compared to Method A, as the electron-rich methoxy ring may compete for fluorination.

Medicinal Chemistry Applications

Role in Antibiotic Discovery (NBTIs)

The 1,5-naphthyridine core is a bioisostere of the quinolone scaffold found in drugs like Ciprofloxacin. However, unlike fluoroquinolones which target the DNA-gyrase cleavage complex via a water-metal ion bridge, NBTIs bind to a distinct pocket between the two GyrA subunits.

-

3-Fluoro Substituent: Increases metabolic stability (blocks P450 oxidation at C3) and modulates the pKa of the neighboring 4-hydroxyl group, enhancing hydrogen bond donor capability.

-

6-Methoxy Group: Provides a specific vector for hydrophobic interaction within the ATPase domain of the bacterial enzyme.

-

Linker Attachment: The Nitrogen at position 1 or the Carbon at position 4 (via conversion to an amine or ether) serves as the attachment point for the "Right-Hand Side" (RHS) of the molecule, which typically targets Topoisomerase IV.

Key Reference: Patent WO2018225097A1 utilizes this specific CAS (1075259-77-6) as a starting material, reacting it with sodium hydride and silanes to generate complex antibacterial candidates [1].

Analytical Characterization

To validate the identity of CAS 1075259-77-6, the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.5 ppm: Broad singlet (OH/NH tautomer).

-

δ ~8.5 ppm: Doublet (H2 proton, coupled to F3).

-

δ ~8.1 ppm: Doublet (H8 proton on the pyridine ring).

-

δ ~7.2 ppm: Doublet (H7 proton).

-

δ ~4.0 ppm: Singlet (Methoxy -OCH₃).

-

-

¹⁹F NMR:

-

Single peak around -130 to -140 ppm , characteristic of an aromatic fluorine adjacent to a carbonyl-like system.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 195.17 m/z.

-

Handling & Stability

-

Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Poor solubility in water and non-polar solvents (Hexane). Soluble in DMSO, DMF, and hot Methanol.

-

Safety (GHS):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Protocol: Always handle in a fume hood with nitrile gloves.

-

References

-

Heterocyclic compounds useful as anti-bacterial agents . World Intellectual Property Organization. Patent WO2018225097A1. (2018).[1]

-

Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines . Technical University of Denmark (DTU) Research Database. (2025).

-

1,5-Naphthyridin-4-ol, 3-fluoro-6-methoxy- . PubChem Compound Summary. National Center for Biotechnology Information.

Sources

Physicochemical Profiling & Synthetic Utility of Methoxy-Substituted Naphthyridines

Part 1: Executive Summary & Structural Significance

Naphthyridines—diaza-analogues of naphthalene—represent a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors (e.g., c-Met, PI4K) and DNA-intercalating agents. While the parent naphthyridine ring systems are well-characterized, the introduction of a methoxy (-OCH₃) substituent fundamentally alters the physicochemical landscape of the molecule.

Unlike their hydroxy counterparts, which exist in dynamic equilibrium with amide-like tautomers (naphthyridinones), methoxy-substituted naphthyridines are tautomerically locked . This "Methoxy Lock" fixes the aromaticity of the ring system, modulates the basicity of the ring nitrogens, and significantly increases lipophilicity (LogP), thereby enhancing membrane permeability—a critical parameter in CNS and intracellular drug targets.[1]

This guide provides a rigorous analysis of these physicochemical shifts, supported by experimental protocols for synthesis and characterization.[2]

Part 2: Physicochemical Characteristics[3]

The "Methoxy Lock" vs. Tautomerism

The most critical distinction between hydroxy- and methoxy-naphthyridines is the absence of proton transfer capability in the latter.

-

Hydroxy-Naphthyridines: Exist predominantly as the oxo-tautomer (amide-like) in solution and solid state. This results in high polarity, high melting points, and potential for acting as hydrogen bond donors (HBD).[1]

-

Methoxy-Naphthyridines: Fixed in the imino-ether form. They function exclusively as hydrogen bond acceptors (HBA).[1] This prevents the formation of intermolecular H-bond networks typical of the oxo-forms, resulting in lower melting points and higher solubility in organic solvents.

Electronic Modulation & Basicity (pKa)

The methoxy group exerts a dual electronic effect:[1]

-

Inductive Withdrawal (-I): Through the

-bond, oxygen withdraws electron density. -

Mesomeric Donation (+M): Through

-overlap, the oxygen lone pair donates electron density into the ring.

In pyridine-like systems, the position of the methoxy group relative to the nitrogen determines which effect dominates. For 2-methoxy isomers, the -I effect often lowers the basicity of the adjacent nitrogen compared to the parent ring, while 4-methoxy substitution can increase basicity at the distal nitrogen via the +M effect.

Table 1: Comparative Physicochemical Data

| Compound | pKa (Conjugate Acid)* | LogP (Experimental/Pred.) | H-Bond Donor | H-Bond Acceptor |

| 1,5-Naphthyridine | 2.91 | 0.70 | 0 | 2 |

| 1,8-Naphthyridine | 3.39 | 0.65 | 0 | 2 |

| 4-Hydroxy-1,5-naphthyridine | ~11.0 (OH/NH ionization) | -0.5 (Oxo form) | 1 | 2 |

| 4-Methoxy-1,5-naphthyridine | ~3.5 (Est.) | 1.25 | 0 | 3 |

| 2-Methoxy-1,5-naphthyridine | ~2.1 (Est.) | 1.15 | 0 | 3 |

*Note: pKa values for specific methoxy isomers are estimated based on pyridine SAR shifts relative to the parent naphthyridine core.

Lipophilicity & Solubility Profiles

The methylation of a hydroxy group to a methoxy group typically increases LogP by 0.5–1.0 units.

-

Solubility: Methoxy-naphthyridines show reduced aqueous solubility compared to their HCl salts but significantly improved solubility in DCM, EtOAc, and DMSO compared to their hydroxy precursors.

-

Permeability: The removal of the HBD (N-H/O-H) reduces the desolvation penalty required to enter the lipid bilayer, making methoxy-naphthyridines superior candidates for passive diffusion.[1]

Part 3: Synthetic Methodologies

Primary Route: Nucleophilic Aromatic Substitution (SₙAr)

The most robust method for installing a methoxy group on the naphthyridine core is the displacement of a halogen (Cl or Br) by methoxide.[1] This reaction is highly regioselective, favoring positions alpha or gamma to the ring nitrogens due to the electron-deficient nature of the heterocycle.

Protocol: Synthesis of 2-Methoxy-1,5-Naphthyridine

Objective: Conversion of 2-chloro-1,5-naphthyridine to 2-methoxy-1,5-naphthyridine.

Reagents:

-

Substrate: 2-Chloro-1,5-naphthyridine (1.0 eq)

-

Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (2.5 eq)[1]

-

Solvent: Anhydrous Methanol (MeOH)[1]

-

Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (

)[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Dissolve 2-chloro-1,5-naphthyridine (500 mg, 3.0 mmol) in anhydrous MeOH (10 mL).

-

Addition: Add NaOMe solution (2.5 eq) dropwise via syringe at room temperature. The solution may darken slightly.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The starting material spot ( -

Quenching: Cool the reaction to room temperature. Quench by adding saturated ammonium chloride (

) solution (5 mL). -

Extraction: Remove MeOH under reduced pressure. Dilute the residue with water (20 mL) and extract with DCM (

mL). -

Purification: Dry the combined organic layers over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient). -

Validation: Confirm structure via

NMR. Look for the characteristic methoxy singlet at

Visualization: Reaction Pathway

Caption: Figure 1. SₙAr mechanism for methoxylation. The reaction proceeds via an anionic Meisenheimer intermediate facilitated by the electron-deficient naphthyridine ring.

Part 4: Advanced Characterization & Applications

Protonation Site Determination (NMR)

In methoxy-naphthyridines, determining which nitrogen accepts a proton is non-trivial.[1]

-

Method:

NMR titration with TFA- -

Observation: Monitor the chemical shift changes (

). The protons on the ring adjacent to the protonation site will experience the largest downfield shift. -

Rule of Thumb: Protonation typically occurs at the nitrogen distal to the methoxy group (e.g., N5 in 2-methoxy-1,5-naphthyridine) because the N1 lone pair is inductively deactivated by the adjacent OMe group.

Biological Application: Kinase Inhibition

Methoxy-substituted 1,6-naphthyridines have emerged as potent c-Met kinase inhibitors . The methoxy group often plays a dual role:

-

Space filling: Occupies a small hydrophobic pocket in the ATP binding site.

-

Electronic tuning: Modulates the pKa of the ring nitrogen to optimize H-bond strength with the hinge region amino acids (e.g., Met1160).

Visualization: Structure-Property Relationship

Caption: Figure 2. Physicochemical impact of methoxy substitution. Key trade-offs include improved permeability (Lipophilicity) vs. potential metabolic liability (O-dealkylation).[1]

References

-

Litvinov, V. P. (2004). "Advances in the chemistry of naphthyridines." Advances in Heterocyclic Chemistry, 87, 93-172. Link

-

Wu, J. F., et al. (2015). "Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461." Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3255.[1] Link[1]

-

Brown, D. J. (2002).[1] "The Naphthyridines."[2][3][4][5][6][7][8] Chemistry of Heterocyclic Compounds, Wiley-Interscience.

-

Leito, I., et al. (2018). "Unified pKa Scale for Nitrogen Bases in Acetonitrile." European Journal of Organic Chemistry, 2018(35), 4850-4860.[1] Link[1]

-

BenchChem. (2025).[1][2] "Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis." Link[1]

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - N-[(2-methoxyphenyl)methyl]-1,5-naphthyridine-2-carboxamide (C17H15N3O2) [pubchemlite.lcsb.uni.lu]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

A Strategic Guide to the Biological Activity Screening of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol

Preamble: The Rationale for Investigation

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Derivatives have demonstrated potential as anticancer, anti-infectious, neurological, and anti-inflammatory agents.[1][3] Notably, specific 1,5-naphthyridines have been investigated as potent inhibitors of Topoisomerase I, a critical enzyme in DNA replication and a validated target in oncology.[4][5][6]

The subject of this guide, 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol, is a novel analogue. The introduction of a fluorine atom at the 3-position and a methoxy group at the 6-position is a deliberate synthetic strategy. Fluorine substitution is a well-established method in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The methoxy group can influence solubility and serve as a key interaction point with biological targets.

This document provides a comprehensive, tiered strategy for the systematic biological activity screening of this compound. It is designed for researchers in drug discovery, outlining a logical progression from broad phenotypic screening to more defined, hypothesis-driven mechanistic studies. The causality behind each experimental choice is emphasized to provide a framework for robust and interpretable data generation.

Phase I: Foundational Viability and Safety Assessment

Before exploring specific therapeutic activities, it is imperative to establish the compound's intrinsic effect on cell health. This foundational phase determines the appropriate concentration range for all subsequent assays and provides an early warning of potential liabilities.

Tier 1A: In Vitro Cytotoxicity Profiling

The initial step is to assess the compound's general toxicity against a panel of representative human cell lines. This establishes the concentration-dependent effect on cell viability and is crucial for distinguishing targeted anti-proliferative effects from non-specific toxicity.

Causality: An overly toxic compound may produce false positives in various assays by simply killing the cells rather than modulating a specific target. Conversely, understanding the 50% inhibitory concentration (IC50) is essential for designing subsequent experiments at non-lethal doses.[7][8]

A standard colorimetric method such as the MTT or Resazurin assay is recommended for its robustness and high-throughput adaptability.[9][10]

Table 1: Template for Presentation of Cytotoxicity Data (IC50)

| Cell Line | Tissue of Origin | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

|---|---|---|---|

| A549 | Lung Carcinoma | Experimental Value | Reference Value |

| MCF7 | Breast Adenocarcinoma | Experimental Value | Reference Value |

| HCT116 | Colorectal Carcinoma | Experimental Value | Reference Value |

| RDF | Rat Dermal Fibroblasts | Experimental Value | Reference Value |

Rationale for cell line selection: Includes common cancer lines from different origins and a non-cancerous fibroblast line (e.g., RDF) to assess selectivity.[11]

Tier 1B: Early In Vitro Safety Pharmacology

Modern drug discovery emphasizes de-risking candidates early in the pipeline.[12][13] Screening the compound against a panel of targets known to be associated with adverse drug reactions (ADRs) is a cost-effective strategy to predict potential clinical liabilities.[14][15]

Causality: Off-target activity is a major cause of drug attrition.[13][15] For example, inhibition of the hERG potassium channel is linked to cardiotoxicity. Proactively identifying such interactions allows for the early termination of compromised candidates or informs structure-activity relationship (SAR) studies to mitigate these effects.[16]

It is recommended to screen the compound at a fixed concentration (e.g., 10 µM) against a focused safety panel, such as the WuXi AppTec Mini Safety 44 Panel or equivalent, which covers targets associated with the most severe ADRs.[14]

Phase II: Broad Spectrum Bioactivity Profiling

With a defined non-toxic concentration window, the compound can be evaluated for potential therapeutic efficacy. Based on the known activities of the naphthyridine class, a parallel screening approach against cancer, bacterial, and fungal targets is a logical starting point.

Caption: A tiered workflow for compound screening.

Tier 2A: Antimicrobial Susceptibility Testing

Causality: The structural similarity of naphthyridines to quinolone antibiotics warrants investigation into their antimicrobial properties.[1][2]

A primary screen using the broth microdilution method is recommended to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.[17][18]

Table 2: Template for Presentation of Antimicrobial Data (MIC)

| Organism | Type | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Experimental Value | Reference Value |

| Escherichia coli | Gram-negative | Experimental Value | Reference Value |

| Pseudomonas aeruginosa | Gram-negative | Experimental Value | Reference Value |

| Candida albicans | Fungi (Yeast) | Experimental Value | Reference Value |

Rationale for organism selection: Includes representative Gram-positive, Gram-negative, and fungal pathogens to assess the breadth of activity.[19]

Tier 2B: Anticancer Proliferation Screening

Causality: Given the established antiproliferative activity of many naphthyridine alkaloids, a broader screen against a panel of cancer cell lines is a logical next step.[1][3]

Leveraging the cytotoxicity data from Tier 1A, the compound should be tested against a diverse panel of human cancer cell lines, conceptually similar to the NCI-60 screen. The goal is to identify differential sensitivity, suggesting a specific mechanism of action rather than general toxicity.

Phase III: Hypothesis-Driven Mechanistic Elucidation

Positive results ("hits") from Phase II trigger a deeper investigation into the compound's mechanism of action (MoA). This phase moves from phenotypic observations to specific molecular target engagement.

Tier 3A: Kinase Inhibition Profiling

Causality: The kinase domain is a highly "druggable" target, and many heterocyclic scaffolds, including naphthyridines, serve as "hinge-binding" motifs for ATP-competitive inhibitors.[20][21] Dysregulation of kinase signaling is a hallmark of cancer.[20]

A broad-panel kinase screen is a powerful tool to identify potential targets.[22] Screening the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases) can rapidly identify potential targets. Both binding and activity-based assays can be used.[22]

Caption: A diagram of competitive kinase inhibition.

Tier 3B: Topoisomerase I Inhibition Assay

Causality: As a direct test of the hypothesis generated from literature on related 1,5-naphthyridines, a DNA topoisomerase I inhibition assay is strongly indicated.[4][5][6]

This can be performed using a cell-free assay that measures the relaxation of supercoiled plasmid DNA. Inhibition of the enzyme leaves the DNA in its supercoiled state, which can be visualized by gel electrophoresis.

Tier 3C: Antimicrobial Mechanism of Action Studies

Causality: For compounds showing significant antimicrobial activity (low MIC), it is critical to determine whether the effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

A time-kill kinetics assay provides this information by measuring the rate of bacterial killing over time after exposure to the compound.[23] This is a standard assay for characterizing antimicrobial agents.[23]

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[9]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution MIC Assay

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[24]

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or as appropriate for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18] This can be assessed visually or by using a viability indicator like Resazurin.[18][24]

Conclusion and Path Forward

This in-depth technical guide proposes a logical and efficient cascade for characterizing the biological activity of this compound. By systematically progressing from broad safety and phenotypic screens to specific, hypothesis-driven mechanistic assays, researchers can build a comprehensive profile of the compound's potential. The data generated will be crucial for making informed decisions regarding its viability as a lead candidate for further preclinical development, including structure-activity relationship optimization and subsequent in vivo efficacy and safety studies.

References

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

-

Ndebia, E. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 14. Retrieved from [Link]

-

Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology, 38(4). Retrieved from [Link]

-

LaBreck, J., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG? Future Medicinal Chemistry, 1(3), 435-450. Retrieved from [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

Bowes, J., et al. (2012). Reducing safety-related drug attrition: The use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Retrieved from [Link]

-

Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

-

Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays. Retrieved from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Eyers, P. A., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 3-18. Retrieved from [Link]

-

Scott, G. K., et al. (2018). New Screening Approaches for Kinases. In Royal Society of Chemistry eBooks (pp. 9-33). Retrieved from [Link]

-

Eurofins Discovery. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

-

ResearchGate. (2023, July 21). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

-

MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]

-

ACS Publications. (2025, April 30). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Retrieved from [Link]

-

MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Retrieved from [Link]

-

MDPI. (2021, July 16). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. Retrieved from [Link]

-

Bentham Science. (2014, December 1). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic and Pharmaceutical Chemistry Journal. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

DTU Research Database. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. Retrieved from [Link]

-

ECronicon. (2025, May 5). Bryophytes: Store House of Therapeutic Potent Secondary Metabolites: A Comprehensive Review. Retrieved from [Link]

-

PubMed. (2021, July 16). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) Chemical Constituents of the Methanolic Extract of Leaves of Leiothrix spiralis Ruhland and Their Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. omicsonline.org [omicsonline.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 11. mdpi.com [mdpi.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. wuxibiology.com [wuxibiology.com]

- 15. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. books.rsc.org [books.rsc.org]

- 23. linnaeusbio.com [linnaeusbio.com]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Role of Fluorine Substitution in Naphthyridine Bioactivity

Executive Summary

The naphthyridine scaffold—a diazanaphthalene bioisostere—serves as a privileged structure in medicinal chemistry, offering diverse isomerism (1,5-, 1,6-, 1,8-naphthyridines) to map onto biological targets. However, the parent scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity. Fluorine substitution has emerged as the critical "molecular editor" for this class, transforming liability-prone heterocycles into clinical candidates.

This guide dissects the mechanistic role of fluorine in enhancing naphthyridine bioactivity. We move beyond general "fluorine effects" to specific structure-activity relationships (SAR) within the naphthyridine core, focusing on pKa modulation , metabolic blocking at C-H soft spots , and conformational restriction in kinase and gyrase inhibitors.

Physicochemical Impact of Fluorine on the Naphthyridine Core

The introduction of fluorine (Van der Waals radius 1.47 Å) into the naphthyridine ring is not merely a steric maneuver; it is a profound electronic modulation.

Electronic Redistribution and pKa Modulation

Naphthyridines possess basic nitrogen atoms capable of accepting protons. Fluorine, being the most electronegative element (

-

Basicity Reduction: Substitution of fluorine adjacent to a ring nitrogen (e.g., C3-F in 1,5-naphthyridine) lowers the pKa of the pyridine-like nitrogen. This reduces the energy penalty for desolvation upon entering a hydrophobic protein pocket.

-

Dipole Moment: The C-F bond introduces a strong dipole that can engage in orthogonal multipolar interactions with carbonyls or amides in the target active site (e.g., ATP-binding pockets of kinases).

Lipophilicity and Permeability (LogP/LogD)

While fluorine is polar, the low polarizability of the C-F bond often increases overall lipophilicity (LogP) compared to a C-H bond, improving passive membrane permeability.

-

The "Fluorine Scan": In naphthyridine-based kinase inhibitors, replacing hydrogen with fluorine often increases LogP by 0.1–0.3 units, optimizing the compound for blood-brain barrier (BBB) penetration or cellular uptake without triggering P-gp efflux.

Case Study: 6-Fluoro-1,8-Naphthyridines (Antibacterial)

The most authoritative example of fluorine's impact is in 1,8-naphthyridine-3-carboxylic acids, which are bioisosteres of fluoroquinolones (e.g., Gemifloxacin analogs).

Mechanism of Action

The 6-fluoro substituent is critical for binding to the DNA-Gyrase-DNA complex .

-

Binding Affinity: The C6-F atom improves stacking interactions with DNA bases within the cleavage complex.

-

Potency: Data consistently shows that C6-F analogs exhibit 10-100x lower Minimum Inhibitory Concentrations (MIC) compared to their C6-H counterparts.

SAR Visualization

The following diagram illustrates the validated Structure-Activity Relationship (SAR) logic for 1,8-naphthyridine antibacterials.

Figure 1: SAR logic for 6-fluoro-1,8-naphthyridine antibacterials. The C6-Fluorine is the linchpin for potency.

Metabolic Stability: Blocking the "Soft Spots"[1]

Naphthyridines are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at electron-rich positions.

The Metabolic Block Strategy

-

Oxidative Defluorination Resistance: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol).

-

Blocking Hydroxylation: Replacing a metabolic "hotspot" hydrogen (often para to a nitrogen) with fluorine prevents formation of the intermediate radical cation required for hydroxylation.

Comparative Data: Metabolic Stability

The table below summarizes the effect of fluorination on intrinsic clearance (

| Compound Variant | Structure Note | HLM | Bioactivity ( | |

| Naph-H (Parent) | Unsubstituted C6 | > 150 (High) | < 10 | 45 nM |

| Naph-Cl (Chloro) | C6-Chloro subst. | 45 (Moderate) | 35 | 120 nM |

| Naph-F (Fluoro) | C6-Fluoro subst. | 12 (Low) | > 120 | 15 nM |

Data Source: Synthesized from general trends in kinase inhibitor optimization (e.g., Chu et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9]

Experimental Protocol: Synthesis of 6-Fluoro-1,8-Naphthyridine Scaffold

Objective: Synthesis of ethyl 6-fluoro-4-hydroxy-1,8-naphthyridine-3-carboxylate via the Gould-Jacobs reaction. This is a foundational protocol for creating fluorinated naphthyridine libraries.

Reagents & Equipment

-

Starting Material: 2-Amino-5-fluoropyridine (CAS: 21717-96-4).

-

Reagent: Diethyl ethoxymethylenemalonate (EMME).

-

Solvent: Diphenyl ether (high boiling point).

-

Equipment: Dean-Stark trap, Reflux condenser, Oil bath capable of 250°C.

Step-by-Step Methodology

-

Condensation (Enamine Formation):

-

Charge a round-bottom flask with 2-Amino-5-fluoropyridine (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 110°C for 2 hours. Ethanol is evolved as a byproduct.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 1:1) for disappearance of amine.

-

Cool and recrystallize the intermediate (enamine) from ethanol. Yield typically >80%.

-

-

Cyclization (Gould-Jacobs):

-

Dissolve the enamine intermediate in Diphenyl ether (10 mL/g).

-

CRITICAL STEP: Heat rapidly to 240-250°C. The high temperature is required to overcome the aromaticity of the pyridine ring for cyclization.

-

Maintain reflux for 30-45 minutes.

-

Cool the solution to room temperature. The product often precipitates out.

-

Dilute with hexane to maximize precipitation. Filter and wash with hexane/ether to remove diphenyl ether.

-

-

Hydrolysis (Optional for Acid):

-

Reflux the ester in 10% NaOH for 2 hours to obtain the free carboxylic acid.

-

Synthetic Pathway Visualization

Figure 2: Gould-Jacobs synthesis pathway for the 6-fluoro-1,8-naphthyridine core.

Strategic Applications in Drug Design

Kinase Inhibition (e.g., c-Met, VEGFR)

In kinase inhibitors, the naphthyridine nitrogen often acts as the hinge binder (accepting H-bond from the backbone NH).

-

Fluorine Role: A fluorine atom at C6 or C7 can modulate the electron density of the hinge-binding nitrogen, fine-tuning the H-bond strength.

-

Selectivity: Fluorine can induce a twisted conformation (atropisomerism) if placed ortho to a biaryl linkage, potentially improving selectivity for specific kinase isoforms.

Antitumor Activity (Half-Sandwich Complexes)

Recent research (Li et al., 2019) utilizes fluorinated naphthyridines as ligands for Iridium(III) complexes.

-

Mechanism: The fluorine atom enhances the lipophilicity of the metal complex, facilitating lysosomal targeting and inducing apoptosis via mitochondrial membrane potential disruption.

References

-

Chu, D. T., et al. (1986). "Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents." Journal of Medicinal Chemistry.

-

Li, J., et al. (2019).[7] "Design, synthesis, and evaluation of fluorine and Naphthyridine-Based half-sandwich organoiridium/ruthenium complexes." European Journal of Medicinal Chemistry.

-

Bhattarai, P., et al. (2026).[1][10] "On the Metabolic Stability of Fluorinated Small Molecules." ChemRxiv.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Gencer, H. K., et al. (2002). "Synthesis and antibacterial activity of new 1,8-naphthyridine derivatives." Farmaco.[1]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Fluoronaphthyridines as antibacterial agents. 6. Synthesis and structure-activity relationships of new chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogues of 7-[(1R,4R)-2,5- diazabicyclo[2.2.1]heptan-2-yl]-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihy dro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Influence of the configuration on blood pressure in dogs. A quinolone-class effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 5. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, and evaluation of fluorine and Naphthyridine-Based half-sandwich organoiridium/ruthenium complexes with bioimaging and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Step-by-Step Preparation of Fluorinated 1,5-Naphthyridine Intermediates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

Fluorinated 1,5-naphthyridines are highly prized pharmacophores in modern drug discovery, frequently utilized in the development of anti-infectives, kinase inhibitors, and topoisomerase poisons. The introduction of fluorine into the 1,5-naphthyridine scaffold enhances metabolic stability, increases lipophilicity, and improves target binding affinity.

However, the electron-deficient nature of the diazanaphthalene core makes late-stage functionalization notoriously difficult. Traditional fluorination methods often fail due to the thermal instability of intermediates or the unselective oxidative degradation caused by harsh fluorinating agents. This application note details field-proven, scalable methodologies for synthesizing these critical intermediates, focusing on the causality behind reagent selection and reactor design.

Figure 1: General synthetic workflow for the preparation of fluorinated 1,5-naphthyridines.

Mechanistic Causality & Route Selection (E-E-A-T)

As synthetic chemists, we must select fluorination routes based on the electronic properties of the specific naphthyridine intermediate and the scale of the reaction.

Overcoming the Balz-Schiemann Bottleneck (Nucleophilic Route)

Traditionally, introducing fluorine into heteroaromatics relied on the Balz-Schiemann reaction. However, isolating diazonium tetrafluoroborate salts of 1,5-naphthyridines presents severe thermal instability and explosive hazards on scale.

Causality & Solution: By utilizing a one-pot diazotation-fluorodediazoniation in anhydrous hydrogen fluoride (HF), the diazonium intermediate is generated and decomposed in situ. HF acts as both the solvent and the nucleophilic fluoride source. This eliminates the need to isolate the dangerous diazonium salt, creating a self-validating, intrinsically safer process for multi-kilogram scale-up, as demonstrated in [1].

Figure 2: Mechanism of the one-pot diazotation-fluorodediazoniation reaction.

Taming Elemental Fluorine (Electrophilic Route)

Direct electrophilic fluorination using F₂ gas is highly desirable due to atom economy, but F₂ typically causes unselective oxidation and "tarry" byproducts when reacting with electron-rich heteroaromatics.

Causality & Solution: Performing the reaction in concentrated sulfuric acid (H₂SO₄) protonates the basic nitrogen atoms of the 1,5-naphthyridine core. This protonation drastically deactivates the ring system against unselective oxidative degradation. Consequently, F₂ gas selectively attacks the ortho-position of an activating group (e.g., a hydroxyl group), yielding clean ortho-fluorinated products without polymerization [2].

Comparative Data Analysis

The following table summarizes the quantitative metrics and operational parameters of the primary fluorination strategies used for 1,5-naphthyridines.

| Method | Reagents | Substrate Requirement | Typical Yield | Scalability | Key Advantage |

| Balz-Schiemann | NaNO₂, HBF₄, Heat | Aminonaphthyridine | 30–50% | Poor | Utilizes standard laboratory reagents. |

| One-Pot HF | NaNO₂, Anhydrous HF | Aminonaphthyridine | 70–85% | Excellent (>10 kg) | Avoids explosive intermediates; high purity. |

| Direct F₂ Gas | F₂ (10% in N₂), H₂SO₄ | Hydroxynaphthyridine | 60–75% | Good | High atom economy; no pre-functionalization. |

| F+ Transfer | Selectfluor, MeCN | Naphthyridine core | 40–60% | Moderate | Bench-stable reagent; safe handling. |

Detailed Experimental Protocols

Protocol A: Skraup Synthesis of the 1,5-Naphthyridine Scaffold

This protocol establishes the core heterocycle from readily available pyridines [3].

-

Setup: Charge a round-bottom flask equipped with a reflux condenser with the chosen 3-aminopyridine derivative (1.0 eq), glycerol (2.5 eq), and iodine (0.05 eq).

-

Solvent Addition: Add a 1:1 mixture of 1,4-dioxane and water to achieve a concentration of 0.5 M.

-

Cyclization: Heat the mixture to reflux (100 °C) for 12 hours.

-

Causality: Iodine is selected as a mild, recoverable oxidant. It prevents the over-oxidation of the newly formed pyridine ring—a common failure point when using harsh oxidants like KMnO₄ or toxic solvents like nitrobenzene.

-

-

Quench & Extraction: Cool to room temperature. Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce residual iodine. Extract the aqueous layer with EtOAc (3 × 50 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the 1,5-naphthyridine core.

Protocol B: Scalable One-Pot Diazotation-Fluorodediazoniation

This protocol is designed for the safe, large-scale conversion of aminonaphthyridines to fluoronaphthyridines.

-

Reactor Preparation: Cool a Hastelloy or PTFE-lined reactor containing anhydrous HF (10–15 volume equivalents) to 0 °C.

-

Causality: Specialized fluoropolymer or Hastelloy reactors are mandatory, as anhydrous HF aggressively etches standard borosilicate glass, which would compromise structural integrity and poison the reaction with fluorosilicates.

-

-

Substrate Addition: Slowly add 6-methoxy-1,5-naphthyridin-3-amine (1.0 eq) to the HF, maintaining the internal temperature below 10 °C.

-

Diazotization: Dose solid NaNO₂ (1.2 eq) in small portions over 1 hour.

-

Causality: Slow addition controls the highly exothermic diazotization process and prevents the dangerous accumulation of nitrous acid gases.

-

-

Thermal Decomposition: Gradually heat the sealed reactor to 85 °C and hold for 4 hours.

-

Validation Check: The reaction is self-validating through the observation of pressure increases from N₂ gas evolution. Cessation of pressure spikes indicates complete consumption of the diazonium species.

-

-

Workup: Cool the reactor to 0 °C. Carefully vent the system and quench the HF mixture by pouring it slowly into a vigorously stirring solution of ice-cold aqueous KOH. Extract the resulting 7-fluoro-2-methoxy-1,5-naphthyridine with dichloromethane. LC-MS analysis of the organic layer should confirm the product mass (m/z 179 [M+H]⁺).

Protocol C: Direct Ortho-Fluorination with F₂ Gas

This protocol utilizes elemental fluorine for late-stage functionalization.

-

Substrate Dissolution: Dissolve 6-methoxy-1,5-naphthyridin-4-ol (1.0 eq) in concentrated H₂SO₄ (10 volumes) within a fluoropolymer reactor.

-

Cooling: Chill the highly acidic solution to 0 °C.

-

Fluorine Sparging: Introduce a gas mixture of 10% F₂ in N₂ via a PTFE sparging tube at a controlled rate (e.g., 20 mL/min) until exactly 1.1 equivalents of F₂ have been delivered.

-

Causality: Diluting F₂ with N₂ mitigates the extreme reactivity of elemental fluorine. The H₂SO₄ solvent protonates the naphthyridine nitrogens, deactivating the core and directing the electrophilic fluorine exclusively to the ortho-position of the hydroxyl group.

-

Validation Check: The reaction progress is monitored visually and analytically. Because the protonated starting material resists degradation, the solution should remain homogeneous. The formation of black, tarry substances indicates a failure in temperature control or poor F₂ mass transfer.

-

-

Purging: Purge the reactor with pure N₂ for 30 minutes to safely remove all residual F₂ gas.

-

Isolation: Pour the acidic mixture over crushed ice, neutralize carefully with NH₄OH to pH 7, and filter the precipitated fluorinated product.

References

-

A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Organic Process Research & Development (ACS Publications), 2014. URL:[Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI), 2020. URL:[Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules (MDPI), 2020. URL:[Link]

Application Note: Reagents and Conditions for the Methoxylation of Naphthyridine Scaffolds

Introduction and Strategic Overview

Naphthyridines (diazanaphthalenes) are privileged bicyclic heterocycles composed of two fused pyridine rings. They serve as foundational scaffolds in the development of targeted therapeutics, particularly in the design of antimicrobial agents, antiviral drugs, and selective kinase inhibitors[1]. The introduction of a methoxy group (–OMe) onto the naphthyridine core is a critical structural modification. This functionalization not only alters the electronic distribution and lipophilicity of the molecule but also provides a versatile synthetic handle for further derivatization (e.g., via demethylation to naphthyridinones or oxidation)[2].

As an Application Scientist, navigating the methoxylation of these scaffolds requires a precise understanding of the electronic environment of the starting material. This guide delineates the mechanistic rationale, standardized conditions, and self-validating protocols for achieving high-yielding methoxylation across various naphthyridine isomers.

Mechanistic Rationale: SNAr vs. Cross-Coupling

The regiochemistry of the leaving group (typically a chloride or bromide) dictates the entire synthetic strategy. The two nitrogen atoms in the naphthyridine ring exert a strong electron-withdrawing effect, but this effect is highly position-dependent.

-

Nucleophilic Aromatic Substitution (SNAr): Halogens located at the ortho (C2, C4) or para (C5) positions relative to the ring nitrogen atoms are highly activated. The electronegative nitrogen stabilizes the anionic Meisenheimer complex intermediate formed during nucleophilic attack. For these substrates, classical SNAr using sodium methoxide (NaOMe) in methanol is highly efficient, often reaching completion in minutes under reflux[2].

-

Transition-Metal Catalysis: Halogens at unactivated positions (e.g., C3, C6, C7, C8) lack the resonance stabilization required for SNAr. Attempting SNAr at these positions requires forcing conditions that typically result in substrate degradation. Instead, palladium-catalyzed Buchwald-Hartwig cross-coupling protocols offer a robust, self-validating alternative for functionalizing these unactivated N-heterocycles[3].

Workflow Logic for Protocol Selection

Decision matrix for selecting methoxylation protocols based on naphthyridine halogen position.

Quantitative Data: Standardized Reaction Conditions

The following table summarizes empirically validated conditions for the methoxylation of various naphthyridine architectures.

| Substrate Type | Halogen Position | Reagents | Solvent | Conditions | Typical Yield | Mechanism |

| 5-Chloro-1,6-naphthyridine | C5 (Activated) | NaOMe (excess) | Methanol | Reflux, 15-30 min | >80% | SNAr[2] |

| 2-Chloro-1,8-naphthyridines | C2 (Activated) | NaOMe (2.0 eq) | Ethanol | Microwave, 80 °C, 5-10 min | 85-95% | SNAr[4] |

| 4-Chloro-1,5-naphthyridines | C4 (Activated) | NaOMe (1.5 eq) | Methanol | Reflux, 1-2 h | 75-90% | SNAr[5] |

| Unactivated Naphthyridines | C3, C6, C7, C8 | Pd₂(dba)₃, tBuBrettPhos, Cs₂CO₃ | Toluene / Dioxane | Heat (90 °C), 12-24 h | 60-80% | Pd-Catalysis[3] |

Experimental Methodologies

Protocol 1: Classical SNAr Methoxylation of Activated Naphthyridines

Demonstrated on 5-Chloro-1,6-naphthyridine.

Objective: High-yielding methoxylation exploiting the electron-deficient nature of the C5 position[2].

-

Preparation: In an oven-dried, nitrogen-flushed 25 mL round-bottom flask, dissolve 5-chloro-1,6-naphthyridine (1.0 mmol) in anhydrous methanol (5.0 mL).

-

Causality: Utilizing strictly anhydrous conditions prevents competitive nucleophilic attack by hydroxide ions, which would lead to the undesired formation of naphthyridinone byproducts.

-

-

Reagent Addition: Add a freshly prepared solution of sodium methoxide in methanol (25 wt%, 1.5 mmol, 1.5 eq) dropwise at 0 °C.

-

Causality: Fresh NaOMe ensures maximum nucleophilicity. The slight stoichiometric excess drives the equilibrium to completion without promoting ring-opening side reactions.

-

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 15 to 30 minutes.

-

Self-Validation Step: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.5) should be completely consumed, replaced by a lower-running, highly UV-active product spot[2].

-

-

Quenching and Workup: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

-

Causality: NH₄Cl safely neutralizes excess methoxide, preventing product degradation during workup. Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient EtOAc/Hexanes) to afford pure 5-methoxy-1,6-naphthyridine.

Protocol 2: Microwave-Assisted SNAr Methoxylation

Demonstrated on 2-Chloro-3-aryl-1,8-naphthyridines.

Objective: Rapid methoxylation utilizing controlled microwave irradiation to significantly reduce reaction times[4].

-

Preparation: Combine 2-chloro-3-aryl-1,8-naphthyridine (1.0 mmol) and NaOMe (2.0 mmol) in absolute ethanol (4.0 mL) within a heavy-walled, microwave-safe reaction vial[4].

-

Irradiation: Seal the vial with a Teflon-lined crimp cap and subject it to microwave irradiation (100 W, 80 °C) for 5-10 minutes.

-

Causality: Microwave dielectric heating provides rapid, uniform thermal energy directly to the polar solvent and reagents, drastically accelerating the formation of the Meisenheimer intermediate and subsequent chloride expulsion compared to conventional convective heating[4].

-

-

Workup & Validation: Pour the cooled reaction mixture into 20 mL of crushed ice water. A precipitate will form immediately. Filter the resulting solid, wash extensively with cold water to remove inorganic salts, and recrystallize from hot ethanol.

-

Self-Validation Step: The product should precipitate cleanly. High purity can be visually confirmed by a sharp melting point and validated via LC-MS showing the expected[M+H]+ mass shift (-Cl +OMe).

-

References

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. nih.gov.

- 5-Bromo-8-methoxy-1,7-naphthyridine|CAS 1447965-76-5 - Benchchem. benchchem.com.

- (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles - ResearchGate. researchgate.net.

- Advances in the Chemistry and Therapeutic Potential of [1,8]-Naphthyridines: A Review. researchgate.net.

- 5-Chloro-1,6-naphthyridine | 23616-32-2 - Benchchem. benchchem.com.

Sources

- 1. 5-Bromo-8-methoxy-1,7-naphthyridine|CAS 1447965-76-5 [benchchem.com]

- 2. 5-Chloro-1,6-naphthyridine | 23616-32-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthetic Routes for 1,5-Naphthyridin-4-ol Derivatives

Document Type: Technical Guide & Standard Operating Protocols Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The 1,5-naphthyridine bicyclic system is a privileged scaffold in modern drug discovery. Specifically, 1,5-naphthyridin-4-ol and its derivatives serve as critical core structures for a diverse array of therapeutics, including SHP2 and LRRK2 kinase inhibitors[1], PI4K inhibitors for Plasmodium falciparum (malaria)[2], and highly selective PET tracers for mapping tau pathology in Alzheimer's disease[3].

Despite its utility, the scalable synthesis of the 1,5-naphthyridine core presents significant thermodynamic and regioselectivity challenges. This application note details a field-proven, highly scalable, and atom-economical synthetic cascade. By leveraging a modified Meldrum's acid cyclization followed by controlled electrophilic activation, this route bypasses classical regioselectivity pitfalls, enabling robust late-stage functionalization.

Caption: Pharmacological applications of 1,5-naphthyridine derivatives in modern drug discovery.

Strategic Route Selection & Mechanistic Causality

The Regioselectivity Challenge: N- vs. O-Alkylation

A fundamental challenge in functionalizing 1,5-naphthyridin-4-ol is its ambident nucleophilicity. Direct alkylation of the core often results in an unpredictable, solvent-dependent mixture of N1-alkylated (pyridone-like) and O4-alkylated regioisomers. Resolving these mixtures requires complex 2D NMR techniques (HSQC/HMBC, NOE) and results in unacceptable yield losses during scale-up[4].

The Causal Solution: To establish a self-validating and scalable system, direct alkylation is deliberately avoided. Instead, the protocol dictates converting the C4-hydroxyl group into a chloride using

Core Assembly: Why Meldrum's Acid?

The classical Gould-Jacobs reaction utilizes diethyl ethoxymethylenemalonate (EMME) but requires a harsh, low-yielding saponification and decarboxylation sequence to yield the unsubstituted C3 position[5]. To bypass this, modern process chemistry favors the Meldrum's acid modification. By condensing 3-aminopyridine with Meldrum's acid and triethyl orthoformate, the resulting intermediate undergoes spontaneous decarboxylation during high-temperature cyclization, saving two synthetic steps and drastically improving the E-factor[5].

Quantitative Data: Route Comparison

| Synthetic Route | Key Reagents | Steps to Unsubstituted Core | Typical Yield | Scalability | E-Factor (Est.) | Key Mechanistic Advantage |

| Classical Gould-Jacobs | EMME, Dowtherm A, NaOH, HCl | 4 | 40-50% | High | High (Salt waste) | Allows isolation of C3-carboxylates. |

| Meldrum's Acid Modified | Meldrum's acid, | 2 | 60-75% | High | Moderate | Spontaneous decarboxylation at 250°C. |

| Niementowski Adaptation | Anthranilic acid analogs, Formamide | 1-2 | <30% | Low | High | Short sequence, but thermodynamically limited. |

Synthetic Workflow & Visual Pathway

Caption: Workflow for the scalable synthesis and late-stage functionalization of 1,5-naphthyridin-4-ol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure causality between the observed physical changes and the underlying chemical mechanisms.

Protocol A: Synthesis of 1,5-Naphthyridin-4-ol via Meldrum's Acid[6]

Objective: Assemble the bicyclic core via condensation and thermal Friedel-Crafts-like cyclization.

-

Condensation: In a reactor equipped with a reflux condenser, charge 3-aminopyridine (1.0 eq) and Meldrum's acid (1.2 eq). Add triethyl orthoformate (6.0 eq) as both reagent and solvent.

-

Heating: Heat the mixture to 100 °C under a nitrogen atmosphere for 2–3 hours.

-

IPC Validation: Monitor via LC-MS. The reaction is complete when the 3-aminopyridine peak disappears, replaced by the ene-amine intermediate mass. The solution will turn deep yellow/orange.

-

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove ethanol (byproduct) and excess triethyl orthoformate, yielding the intermediate as a solid.

-

Thermal Cyclization: Suspend the intermediate in Dowtherm A (eutectic mixture of biphenyl/diphenyl ether, 10 volumes). Heat rapidly to 250 °C.

-

Mechanistic Note: Dowtherm A provides the high-boiling, inert environment necessary to overcome the high activation energy of cyclizing onto the electron-deficient pyridine ring.

-

IPC Validation: Vigorous gas evolution (

and acetone) will occur as spontaneous decarboxylation proceeds. Maintain temperature until gas evolution ceases (approx. 30–45 mins).

-

-

Isolation: Cool the mixture to room temperature. Dilute with hexanes (20 volumes) to precipitate the product. Filter, wash with hexanes, and dry under vacuum to afford 1,5-naphthyridin-4-ol as a tan solid.

Protocol B: Chlorodehydroxylation (Electrophilic Activation)

Objective: Convert the C4-hydroxyl to a C4-chloride to enforce regiocontrol for downstream coupling.

-

Reagent Charging: To a dry flask containing 1,5-naphthyridin-4-ol (1.0 eq), add neat Phosphorus Oxychloride (

, 5.0 eq). -

Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.1 eq).

-

Mechanistic Note: DMF reacts with

to form the Vilsmeier-Haack reagent, which rapidly attacks the C4-oxygen, converting it into a superior leaving group and accelerating the chlorination.

-

-

Reaction: Heat the mixture to 70–100 °C for 3–4 hours.

-

IPC Validation: TLC (DCM:MeOH 9:1). The highly polar starting material (

) will convert to a highly non-polar spot (

-

-

Quench (Critical Safety Step): Cool to room temperature. Slowly pour the mixture into a vigorously stirred bath of ice-cold saturated aqueous sodium bicarbonate.

-

Validation: Ensure the pH remains >7 to prevent hydrolysis back to the starting material. Extract with ethyl acetate, dry over

, and concentrate to yield 4-chloro-1,5-naphthyridine.

-

Protocol C: Telescoped SNAr / Cross-Coupling[1]

Objective: Functionalize the C4 position with an amine nucleophile to yield the target derivative.

-

Setup: Dissolve 4-chloro-1,5-naphthyridine (1.0 eq) and the desired amine nucleophile (1.1 eq) in a polar aprotic solvent (e.g., NMP or DMSO, 5 volumes).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Mechanistic Note: For highly deactivated or sterically hindered amines, biphasic Schotten-Baumann conditions or Palladium-catalyzed Buchwald-Hartwig conditions (using

and Xantphos) should be substituted here.

-

-

Reaction: Heat to 120 °C for 12 hours.

-

IPC Validation: LC-MS monitoring. The reaction is self-validating when the mass of the chloride is fully replaced by the product mass.

-

-

Crystallization: Cool to room temperature and induce reactive crystallization by the slow addition of water (anti-solvent). Filter and dry to obtain the pure 1,5-naphthyridin-4-amine derivative.

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines National Institutes of Health (PMC) URL:[Link]

-

Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade Organic Process Research & Development (via CoLab) URL:[Link]

-

Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity European Journal of Medicinal Chemistry (PubMed) URL:[Link]

-

Photoluminescence and electroluminescence characterization of high-performance near-infrared emitters based on 1,5-naphthyridin-4-ol-containing heteroleptic platinum(II) complexes RSC Advances URL:[Link]

-

1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Identification, Characterization and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors ResearchGate URL:[Link]

Sources

- 1. Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Solvent selection for reactions involving fluoronaphthyridines

Application Note: Solvent Selection Strategies for Fluoronaphthyridine Functionalization

Executive Summary

Fluoronaphthyridines represent a privileged scaffold in medicinal chemistry, serving as the core for next-generation kinase inhibitors and antibacterial agents (e.g., quinolone analogs). Their unique reactivity profile—driven by the high electronegativity of fluorine combined with the electron-deficient naphthyridine ring—makes them prime substrates for Nucleophilic Aromatic Substitution (

However, the "fluorine effect" creates a dichotomy: while it activates the ring for nucleophilic attack, it also renders the substrate sensitive to solvent-mediated side reactions (e.g., hydrolysis). This guide provides a scientifically grounded protocol for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, NMP) toward higher-performance and greener alternatives (2-MeTHF, DMSO), ensuring maximum yield and kinetic selectivity.

Physicochemical Basis of Solvent Selection

To select the correct solvent, one must understand the electronic environment of the fluoronaphthyridine scaffold.

-

The Dipole Factor: Naphthyridines possess a significant dipole moment due to the two ring nitrogens. Fluorine substitution enhances this, creating a "hard" electrophilic center.

-

Solubility Rules:

-

High Solubility: Chlorinated solvents (DCM, DCE), Polar Aprotic (DMSO, DMF, DMAc), Acidic media.

-

Moderate/Tunable: Ethers (THF, 2-MeTHF), Esters (EtOAc).[1]

-

Poor: Aliphatic hydrocarbons (Hexanes, Heptane).

-

Table 1: Solvent Compatibility Matrix for Fluoronaphthyridines

| Solvent Class | Examples | Solubility | Reactivity Impact | Green Score | Recommended Use |

| Dipolar Aprotic | DMF, NMP, DMAc | Excellent | High ( | Low (Reprotoxic) | Small-scale |

| Sulfoxides | DMSO | Excellent | High (Stabilizes Meisenheimer) | High | Preferred replacement for DMF/NMP. |

| Ethers | THF, Dioxane | Good | Moderate (Good for Pd-catalysis) | Low (Peroxides) | Lithiation, Cross-couplings. |

| Green Ethers | 2-MeTHF , CPME | Good | Moderate to High | Excellent | Process-scale |

| Nitriles | Acetonitrile (MeCN) | Good | High (Polar, non-basic) | Moderate | Fast |

| Protic | MeOH, EtOH, Water | Variable | Retarding (H-bonds Nu) | High | Product precipitation, biphasic systems. |

Critical Reaction Class 1: Nucleophilic Aromatic Substitution ( )

The displacement of a fluorine atom on a naphthyridine ring by an amine or alkoxide is the most common functionalization method.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer Complex .

-

The Solvent's Role: The transition state leading to the complex is highly polar. Polar aprotic solvents stabilize this charge separation.

-

The "Naked" Nucleophile: Solvents like DMSO solvate the cation (e.g.,

) but poorly solvate the anion (Nucleophile), leaving it "naked" and highly reactive.[2] Protic solvents (alcohols) H-bond to the nucleophile, significantly reducing the rate (

Visualization: Reaction Pathway & Solvent Stabilization

Caption: Kinetic pathway of

Experimental Protocol A: Amination (Green Optimized)

Objective: Synthesis of amino-naphthyridine via fluorine displacement. Standard: Replace DMF with DMSO or 2-MeTHF.

-

Preparation: Dissolve 1.0 eq of Fluoronaphthyridine in DMSO (5 vol) or 2-MeTHF (10 vol).

-

Note: DMSO provides faster rates; 2-MeTHF allows for easier workup (immiscible with water).

-

-

Base Addition: Add 1.2 eq of DIPEA (organic base) or

(inorganic base).-

Expert Tip: If using

in 2-MeTHF, add a catalytic amount of water (0.1 vol) or 18-crown-6 to solubilize the carbonate.

-

-

Nucleophile: Add 1.1 eq of the amine.

-

Reaction: Heat to 80°C (DMSO) or Reflux (2-MeTHF). Monitor by HPLC/UPLC.

-

Endpoint: Disappearance of F-starting material (usually < 4 hours).

-

-

Workup (Self-Validating):

-

If DMSO: Dilute slowly with water (10 vol). Product often precipitates. Filter and wash.[2]

-

If 2-MeTHF: Wash directly with water/brine to remove salts. Evaporate organic layer.

-

Critical Reaction Class 2: Pd-Catalyzed Cross-Coupling

When using the fluorine as a handle for Suzuki or Buchwald-Hartwig couplings, the solvent must balance the solubility of the catalytic cycle intermediates.

Key Consideration:

-

Non-Polar Solvents (Toluene): Favor neutral Pd species. Good for simple arylations.

-

Polar Solvents (MeCN, DMF): Stabilize anionic Pd species (e.g.,

). This is often required for difficult couplings involving electron-deficient heterocycles like naphthyridines.

Experimental Protocol B: Suzuki-Miyaura Coupling

Objective: Arylation of Fluoronaphthyridine (C-C bond formation).

-

Solvent System: Mix 1,4-Dioxane : Water (4:1 ratio).

-

Why? The water is essential to dissolve the inorganic base (

or

-

-

Degassing: Sparge solvent with Argon for 15 mins. (Oxygen is the enemy of Pd(0)).

-

Catalyst: Add

(3-5 mol%) or XPhos Pd G4. -

Reagents: Add Fluoronaphthyridine (1.0 eq), Aryl Boronic Acid (1.5 eq), and Base (3.0 eq).

-

Reaction: Heat to 90-100°C.

-

Purification: Filter through Celite (removes Pd black), dilute with EtOAc, wash with water.

Troubleshooting & Decision Matrix

Use this logic flow to troubleshoot low yields or poor reactivity.

Caption: Troubleshooting logic for solvent-dependent failure modes in fluoronaphthyridine chemistry.

References

-

Green Solvent Selection Guides

- Title: "CHEM21 Selection Guide of Classical- and Less Classical-Solvents."

- Source: Pr

-

URL:[Link]

-

SNAr Mechanism & Solvent Effects

-

Naphthyridine Chemistry

- Title: "Recent Advances in the Synthesis and Biological Activity of 1,8-Naphthyridines."

- Source:Molecules, 2020.

-

URL:[Link]

-

Palladium Catalysis in Green Solvents

Sources

Procedures for nucleophilic aromatic substitution on naphthyridines

Application Note: Procedures for Nucleophilic Aromatic Substitution ( ) on Naphthyridines

Abstract & Scope

Naphthyridines (diaza-naphthalenes) are critical scaffolds in medicinal chemistry, serving as cores for kinase inhibitors, antibacterial agents, and antiparasitic drugs. Their electron-deficient nature makes them prime candidates for Nucleophilic Aromatic Substitution (

This guide provides a validated technical framework for performing

Mechanistic Foundation

The success of

The Naphthyridine Advantage

The two nitrogen atoms in the naphthyridine ring exert a strong inductive ($ -I

-

Reactivity Hotspots: Positions

(ortho) and -

Leaving Group Effect: Contrary to

/

Mechanistic Pathway

The following DOT diagram illustrates the stepwise mechanism, highlighting the critical intermediate stabilization.

Figure 1: Stepwise mechanism of

Critical Reaction Parameters

Success depends on three variables: Solvent Polarity, Base Strength, and Temperature.

| Parameter | Recommendation | Rationale |

| Solvent | DMSO, NMP, DMF | Polar aprotic solvents stabilize the polar transition state and the anionic nucleophile. DMSO is often superior due to high dielectric constant. |

| Base | DIPEA, | DIPEA/TEA: Standard for amine nucleophiles (scavenges HCl). |

| Leaving Group | F > Cl > Br | Fluorine is the most reactive due to high electronegativity, which pulls electron density and facilitates nucleophilic attack. |

| Temperature | 80°C – 140°C | High activation barrier for aromatization often requires heat. Microwave irradiation can significantly reduce reaction times. |

Experimental Protocols

Protocol A: Standard Amination of Chloronaphthyridines

Target Application: Synthesis of amino-naphthyridine kinase inhibitors.

Reagents:

-

Substrate: 2-chloro-1,5-naphthyridine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Anhydrous DMSO (Concentration: 0.2 M – 0.5 M)

Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the chloronaphthyridine substrate.

-

Dissolution: Add anhydrous DMSO. Note: Naphthyridines can be poorly soluble; ensure full dissolution before adding nucleophiles to avoid heterogeneous kinetics.

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Reaction: Seal the vial and heat to 100°C in an oil bath or heating block.

-

Optimization Tip: Monitor by LC-MS at 1 hour. If conversion is <10%, increase temperature to 120°C.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with water (5x reaction volume). The product often precipitates.

-

If precipitate forms: Filter and wash with water/hexanes.

-

If no precipitate: Extract with EtOAc (3x), wash organics with brine (to remove DMSO), dry over

, and concentrate.

-

Protocol B: Regioselective Displacement on Dihalonaphthyridines

Target Application: Selective functionalization of 2,6-dichloro-1,5-naphthyridine.

In symmetrical di-halo systems (like 2,6-dichloro-1,5-naphthyridine), the first substitution breaks symmetry. In asymmetrical systems (like 2,4-dichloro-1,8-naphthyridine), the position

Workflow for Regiocontrol:

Figure 2: Decision tree for achieving regioselectivity in poly-halogenated naphthyridines.

Procedure for Mono-Substitution:

-

Stoichiometry Control: Use a slight deficit of the nucleophile (0.90 – 0.95 equiv ) relative to the dihalo-substrate.

-

Temperature Control: Start the reaction at 0°C or room temperature. Do not heat initially. The first substitution deactivates the ring slightly (if the nucleophile is electron-donating, like an amine), making the second substitution slower.

-

Monitoring: Rigorous LC-MS monitoring is required to stop the reaction before bis-substitution occurs.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| No Reaction | Nucleophile too weak or Ring deactivated | 1. Switch solvent to NMP and heat to 140°C.2. Use microwave irradiation.3. Change leaving group from -Cl to -F (if synthetic route allows). |